molecular formula C18H12Cl2FN3O2 B15145173 Ido1-IN-14

Ido1-IN-14

Cat. No.: B15145173
M. Wt: 392.2 g/mol
InChI Key: PBWLJKDKBRGFBA-UHFFFAOYSA-N
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Description

Ido1-IN-14 is a small-molecule inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine. IDO1 plays a pivotal role in immune suppression within the tumor microenvironment by depleting tryptophan and accumulating immunosuppressive kynurenine metabolites .

Preparation Methods

The synthesis of Ido1-IN-14 involves several steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve:

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Ido1-IN-14 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at specific functional groups, such as nitro or carbonyl groups, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of hydroxylated or quinone derivatives .

Mechanism of Action

Ido1-IN-14 exerts its effects by inhibiting the enzymatic activity of IDO1. This inhibition prevents the conversion of L-tryptophan to N-formylkynurenine, thereby reducing the levels of immunosuppressive kynurenine metabolites. The depletion of tryptophan and the accumulation of kynurenine are key mechanisms by which IDO1 suppresses immune cell effector functions and facilitates T cell death . By blocking these processes, this compound can enhance anti-tumor immune responses and potentially improve the efficacy of cancer immunotherapies .

Comparison with Similar Compounds

Ido1-IN-14 can be compared with other IDO1 inhibitors, such as:

The uniqueness of this compound lies in its specific chemical structure and its potential to offer improved efficacy and safety profiles compared to other IDO1 inhibitors .

Properties

Molecular Formula

C18H12Cl2FN3O2

Molecular Weight

392.2 g/mol

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-6-(3-chlorophenoxy)-N-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C18H12Cl2FN3O2/c19-12-2-1-3-14(8-12)26-17-7-4-11(10-22-17)18(24-25)23-13-5-6-16(21)15(20)9-13/h1-10,25H,(H,23,24)

InChI Key

PBWLJKDKBRGFBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)C(=NC3=CC(=C(C=C3)F)Cl)NO

Origin of Product

United States

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